1-(4-Bromo-3-fluorophenyl)-2-chloroethanone
Overview
Description
“1-(4-Bromo-3-fluorophenyl)-2-chloroethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s worth noting that compounds with similar structures, such as “1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile” and “1-(4-Bromo-3-fluoro-phenyl)-ethanol”, are used in various fields including organic synthesis and pharmaceuticals .
Scientific Research Applications
Synthesis and Characterization
- Synthetic Methods : Compounds with halogenated phenyl groups, like "1-(4-Bromo-3-fluorophenyl)-2-chloroethanone," are often synthesized for use as intermediates in organic synthesis. For example, the study by Zhang Yi-fan (2010) demonstrates the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium, by condensation of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone and 4-methyl-3-oxopentanoic acid anilide (Zhang Yi-fan, 2010).
- Structural Analysis : The structural confirmation and analysis of similar compounds are essential for understanding their properties and potential applications. Bhumannavar et al. (2021) used spectroscopic techniques and density functional theory to confirm the structure of a related compound, highlighting the importance of molecular characterization in developing new materials and chemicals (Bhumannavar, 2021).
Applications in Material Science and Pharmacology
- Material Science : Halogenated phenyl ethanones and their derivatives have been explored for their electrooptical properties, as described by Gray and Kelly (1981), who reported on the synthesis of low melting esters with large nematic ranges for potential use in liquid crystal displays (G. W. Gray & S. Kelly, 1981).
- Pharmacology : In the pharmaceutical field, halogenated compounds are often synthesized as intermediates for drug development. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one by Wang et al. (2016) serves as an example of creating biologically active compounds that could lead to new medications (Linxiao Wang et al., 2016).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . It’s important to handle such compounds with care, using protective equipment and following safety precautions .
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIFGJSWLEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693598 | |
Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260857-14-4 | |
Record name | 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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